molecular formula C17H17FN2 B2595702 1-(2-fluorobenzyl)-2,5,6-trimethyl-1H-benzimidazole CAS No. 891390-39-9

1-(2-fluorobenzyl)-2,5,6-trimethyl-1H-benzimidazole

Cat. No.: B2595702
CAS No.: 891390-39-9
M. Wt: 268.335
InChI Key: WQWINBWGKTWXRG-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-2,5,6-trimethyl-1H-benzimidazole is a useful research compound. Its molecular formula is C17H17FN2 and its molecular weight is 268.335. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a study highlighted the synthesis of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, which showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds were particularly effective against both Gram-positive and Gram-negative bacteria, including M. smegmatis (Menteşe, Ülker, & Kahveci, 2015). Another example involves benzimidazole–quinolone hybrids designed as new potential antimicrobial agents, showing potent antibacterial and antifungal activities, notably against resistant Pseudomonas aeruginosa and Candida tropicalis (Wang et al., 2018).

Antiviral Applications

Chemoenzymatic synthesis of modified benzimidazoles has been explored for their activity against herpes simplex virus type 1, demonstrating selective antiherpes activity (Kharitonova et al., 2016). Furthermore, specific benzimidazole derivatives, such as TBZE-029, have shown to inhibit enterovirus replication by targeting viral RNA replication processes (De Palma et al., 2008).

Chemotherapeutic Applications

Synthesis and biological evaluation of novel benzimidazole derivatives have also been investigated for their potential as chemotherapeutic agents. These compounds exhibit significant antimicrobial activity and have been evaluated for their interactions with calf thymus DNA, suggesting mechanisms that might block DNA replication and thereby exert their therapeutic effects (Zhang et al., 2014). Another example includes the synthesis of benzimidazole derived naphthalimide triazoles, showing significant antimicrobial activities and the ability to intercalate into DNA (Luo et al., 2015).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that “1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole” may also interact with various cellular targets.

Mode of Action

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole” may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, have diverse biological activities and can affect multiple biochemical pathways . This suggests that “1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole” may also influence a variety of biochemical pathways, leading to downstream effects.

Result of Action

It is known that similar compounds, such as indole derivatives, possess various biological activities . This suggests that “1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole” may have a range of molecular and cellular effects depending on the specific biological activity being modulated.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2,5,6-trimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2/c1-11-8-16-17(9-12(11)2)20(13(3)19-16)10-14-6-4-5-7-15(14)18/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWINBWGKTWXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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